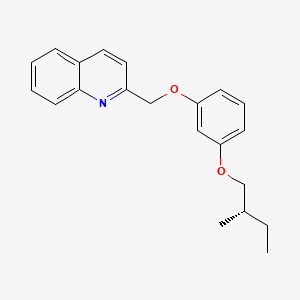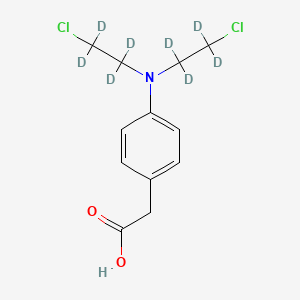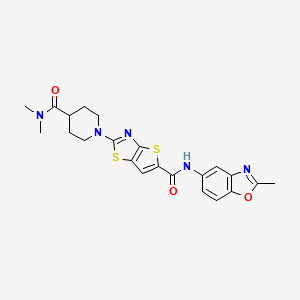
Antitubercular agent-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitubercular agent-26 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting the growth and proliferation of the tuberculosis bacteria. The development of this compound is particularly significant due to the increasing prevalence of multidrug-resistant strains of Mycobacterium tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antitubercular agent-26 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the use of substituted heteroaryl aldehydes, 2-acetyl pyrrole or thiazole, and substituted hydrazine hydrates. These components undergo a one-pot multicomponent reaction in the presence of a base such as sodium hydroxide, using ethanol as the solvent at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Antitubercular agent-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide, ethanol, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Antitubercular agent-26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit the growth of Mycobacterium tuberculosis.
Medicine: Explored as a potential treatment for tuberculosis, particularly in cases involving multidrug-resistant strains.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Mechanism of Action
The mechanism of action of antitubercular agent-26 involves the inhibition of DNA-dependent RNA polymerase, which is essential for bacterial protein synthesis and transcription. By inhibiting this enzyme, this compound effectively stops the growth and proliferation of Mycobacterium tuberculosis . Additionally, it may interfere with the synthesis of mycolic acids in the bacterial cell wall, further inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to antitubercular agent-26 include:
- Isoniazid
- Rifampicin
- Pyrazinamide
- Ethambutol
- Moxifloxacin
Uniqueness
This compound is unique in its specific mechanism of action and its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Unlike some other antitubercular agents, it has shown promising results in both in vitro and in vivo studies, making it a valuable addition to the arsenal of drugs used to combat tuberculosis .
Properties
Molecular Formula |
C22H23N5O3S2 |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[4-(dimethylcarbamoyl)piperidin-1-yl]-N-(2-methyl-1,3-benzoxazol-5-yl)thieno[2,3-d][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C22H23N5O3S2/c1-12-23-15-10-14(4-5-16(15)30-12)24-19(28)17-11-18-20(31-17)25-22(32-18)27-8-6-13(7-9-27)21(29)26(2)3/h4-5,10-11,13H,6-9H2,1-3H3,(H,24,28) |
InChI Key |
AIMDOKRPWXBXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(S3)N=C(S4)N5CCC(CC5)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



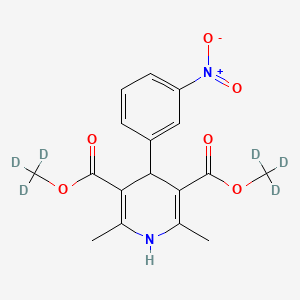
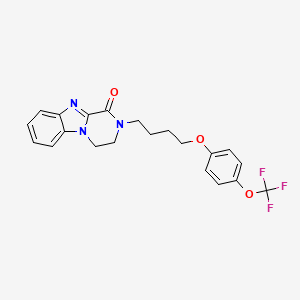
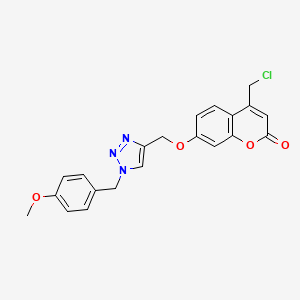
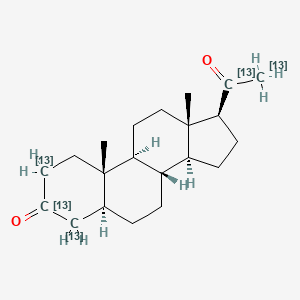
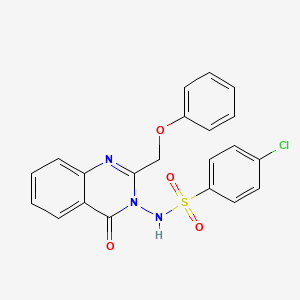
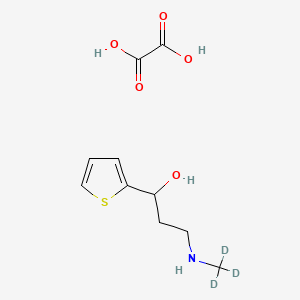
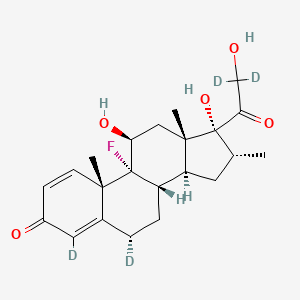
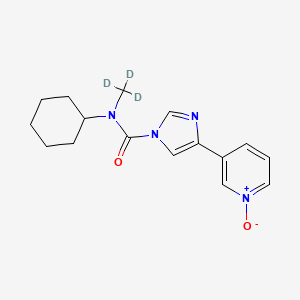
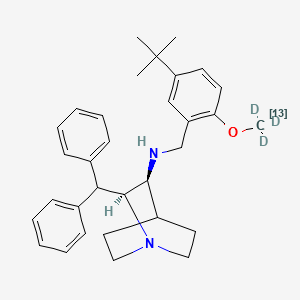
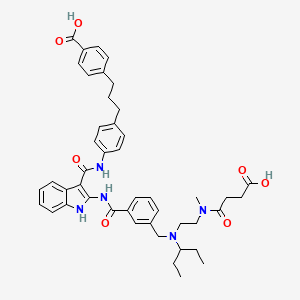
![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
